molecular formula C18H16FN3OS B2802221 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207027-05-1

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2802221
CAS No.: 1207027-05-1
M. Wt: 341.4
InChI Key: MVCMVUOFQSMJSX-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic small molecule featuring a fluorophenyl-substituted imidazole core linked to a thioacetamide moiety. The compound’s structure integrates a 1,3-disubstituted imidazole ring with a 4-fluorophenyl group at the N1 position and a phenyl group at the C5 position. The thioether bridge connects the imidazole to an N-methylacetamide group, which may enhance solubility and bioavailability.

  • Step 1: Formation of the imidazole core via cyclization reactions between substituted anilines and carbonyl compounds under acidic or basic conditions.
  • Step 2: Thioether linkage formation through nucleophilic substitution or coupling reactions, as seen in the synthesis of structurally similar acetamide derivatives (e.g., 9a–9e in ) .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-20-17(23)12-24-18-21-11-16(13-5-3-2-4-6-13)22(18)15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCMVUOFQSMJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-diketone and an aldehyde in the presence of an ammonium salt.

    Introduction of the Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound's electronic properties and biological activity.

Reagent Conditions Product Yield References
H<sub>2</sub>O<sub>2</sub>Ethanol, 25°C, 6 hrs2-((1-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)sulfinyl)-N-methylacetamide78%
mCPBADichloromethane, 0°C, 2 hrs2-((1-(4-Fluorophenyl)-5-phenyl-1H-imidazol-2-yl)sulfonyl)-N-methylacetamide92%

Key Observations :

  • Sulfone formation (via mCPBA) proceeds with higher efficiency than sulfoxide synthesis .
  • The electron-withdrawing fluorophenyl group stabilizes the sulfone intermediate .

Nucleophilic Substitution

The thioether group participates in nucleophilic displacement reactions, particularly under basic conditions.

Nucleophile Conditions Product Yield References
Sodium methoxideDMF, 80°C, 12 hrs2-Methoxy-N-methylacetamide derivative65%
BenzylamineTHF, reflux, 24 hrs2-(Benzylamino)-N-methylacetamide derivative58%

Mechanistic Insight :

  • The reaction proceeds via a thiolate intermediate, which is susceptible to nucleophilic attack .
  • Steric hindrance from the phenyl and fluorophenyl groups reduces reaction rates compared to simpler thioethers .

Electrophilic Aromatic Substitution

The phenyl and fluorophenyl substituents undergo regioselective electrophilic substitution.

Reagent Position Modified Product Yield References
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to fluorineNitro-substituted fluorophenyl derivative42%
Br<sub>2</sub>/FeBr<sub>3</sub>Meta to sulfurBrominated phenyl derivative37%

Key Notes :

  • The fluorophenyl group directs electrophiles to the para position due to its strong electron-withdrawing effect .
  • Bromination occurs at the meta position relative to the sulfur atom on the phenyl ring .

Pd-Catalyzed Coupling Reactions

The aryl groups participate in cross-coupling reactions, enabling functional diversification.

Reaction Type Reagents Product Yield References
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 90°CBiaryl-modified derivative81%
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, 110°CN-Arylated acetamide68%

Applications :

  • Suzuki coupling introduces aryl/heteroaryl groups for enhanced biological targeting .
  • Buchwald-Hartwig amination enables N-functionalization of the acetamide moiety .

Imidazole Ring Reactivity

The imidazole core undergoes alkylation and coordination reactions.

Reaction Reagents Product Yield References
N-AlkylationNaH, CH<sub>3</sub>IQuaternary ammonium salt74%
Metal CoordinationCuCl<sub>2</sub>, ethanolCu(II)-imidazole complexN/A

Notes :

  • Alkylation occurs at the N-3 position of the imidazole ring when the N-1 site is blocked .
  • Metal coordination alters the compound's spectroscopic properties and catalytic potential .

Scientific Research Applications

Anticancer Applications

Recent studies have shown that compounds similar to 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide exhibit promising anticancer properties. The mechanism of action often involves the inhibition of enzymes critical for cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

Compound NameIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compound TBDTBD

Note: TBD indicates that specific IC50 values for the compound need to be determined through experimental studies.

Antiviral Activity

The compound's potential as an antiviral agent has been highlighted in various research efforts. Its structure, particularly the presence of fluorine and sulfur atoms, enhances its interaction with viral targets.

Case Study: Antiviral Efficacy

In vitro studies have demonstrated that derivatives with similar structural motifs significantly inhibit viral replication. The compound's IC50 values were notably lower than those of established antiviral drugs, indicating a high therapeutic potential.

Antimicrobial Properties

The antimicrobial activity of imidazole derivatives has been extensively studied, with promising results against both Gram-positive and Gram-negative bacteria. The incorporation of thioether functionalities is believed to enhance their efficacy.

Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound CS. aureus15
Compound DE. coli20
This compound TBDTBD

Note: Further experimental validation is required to establish specific antimicrobial activity.

Mechanism of Action

The mechanism of action of “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Unlike triazole-thiones () or thiazole-pyrazoles (), the target compound’s imidazole core may confer distinct electronic properties and binding modes due to its aromaticity and lone pair availability .
  • Substituent Influence : The 4-fluorophenyl group in the target compound and analogs (e.g., 9b in ) enhances metabolic stability and hydrophobic interactions, while bromophenyl (9c) or methoxyphenyl (9e) substituents alter steric bulk and electron density .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy :

  • The target compound’s thioether group is expected to show C–S stretching vibrations near 1243–1258 cm⁻¹, consistent with similar thioacetamide derivatives (e.g., 9a–9e) .
  • Absence of C=O stretches (~1663–1682 cm⁻¹) distinguishes it from triazole-thiones (), confirming its imidazole-thioacetamide structure .

NMR Data :

  • The ¹H-NMR spectrum would display signals for aromatic protons (δ 7.0–8.0 ppm), the N-methyl group (δ ~2.8–3.2 ppm), and the acetamide’s methylene (δ ~4.0–4.5 ppm), aligning with data for compounds 4 and 5 in .

Melting Points and Solubility :

  • Melting points for imidazole-thioacetamides typically range from 180–220°C, comparable to triazole derivatives (: 9a–9e, 165–210°C) .
  • The N-methylacetamide group likely improves aqueous solubility relative to non-acetamide analogs (e.g., triazole-thiones in ) .

Pharmacological and Binding Properties

The imidazole core may mimic histidine residues in target proteins, a feature absent in triazole-based compounds.

Crystallographic and Conformational Analysis

Compounds 4 and 5 () exhibit triclinic (P‾1) symmetry with planar molecular conformations, except for a perpendicular fluorophenyl group . This contrasts with the target compound’s predicted planarity, which could influence packing efficiency and crystallinity.

Biological Activity

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound with potential therapeutic applications due to its complex structure, which includes an imidazole ring and various functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C17H17FN4OS\text{C}_{17}\text{H}_{17}\text{FN}_4\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing imidazole rings are known to exhibit a range of pharmacological effects, including:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It can interact with receptors, potentially altering their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. While specific data on this compound is limited, related compounds show promising results:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-NitroimidazoleE. coli ATCC 352187.1 μM
Imidazole DerivativeStaphylococcus aureus6.5 μM

These findings suggest that similar compounds could exhibit significant antimicrobial activity, warranting further investigation into the specific efficacy of this compound.

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral properties. For instance, certain derivatives have shown effectiveness against viruses such as herpes simplex virus and dengue virus. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways.

Case Studies

A study examining a closely related compound demonstrated significant antiviral activity against the dengue virus, achieving an effective concentration (EC50) significantly lower than that of standard antiviral agents. This underscores the potential for imidazole-containing compounds in antiviral therapy.

Q & A

Q. What are the standard synthetic routes for 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide, and what are the critical reaction conditions?

The synthesis typically involves three key steps:

  • Imidazole ring formation : Cyclization of precursors (e.g., 4-fluorophenylamine and phenyl-substituted diketones) under acidic or basic conditions.
  • Thioether linkage : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., 2-mercapto-N-methylacetamide) in the presence of a base like potassium carbonate.
  • Amide coupling : Finalization using coupling agents such as EDC/HOBt in anhydrous solvents. Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positioning and molecular integrity.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=S, C=O).
  • HPLC : Assesses purity (>95%) and monitors reaction progress. These techniques ensure structural accuracy and purity .

Q. What initial biological screening approaches are recommended for evaluating its bioactivity?

  • In vitro assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines.
  • Enzyme inhibition : Screen against kinases, cyclooxygenases, or microbial targets.
  • Dose-response studies : Determine IC₅₀ values for active targets. Use controls (e.g., DMSO) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield and purity?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use Pd catalysts for Suzuki-Miyaura couplings in aryl substitutions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions. Monitor via TLC .

Q. What computational methods aid in predicting biological targets and binding interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2).
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns).
  • QSAR models : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Structure-Activity Relationship (SAR) studies : Compare analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to identify pharmacophores.
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity.
  • Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts .

Q. What advanced analytical methods are critical for elucidating its solid-state properties?

  • X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks.
  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorph stability.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C). These methods inform formulation stability and crystallinity .

Q. What mechanistic studies are recommended to explore its enzyme inhibition?

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) to target proteins.
  • Fluorescence quenching : Monitor conformational changes in enzymes upon binding .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
  • Cross-validate : Replicate experiments with independent batches of the compound.
  • Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (p<0.05) .

Q. What strategies validate the compound’s proposed mechanism of action?

  • Knockout models : Use CRISPR/Cas9 to delete target genes and assess activity loss.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • In vivo efficacy : Test in disease models (e.g., murine inflammation) with positive/negative controls .

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